4-(4-Chloro-5-methyl-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13434445
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23ClN4O2 |
|---|---|
| Molecular Weight | 326.82 g/mol |
| IUPAC Name | tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)-3-methylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H23ClN4O2/c1-10-8-17-13(18-12(10)16)20-7-6-19(9-11(20)2)14(21)22-15(3,4)5/h8,11H,6-7,9H2,1-5H3 |
| Standard InChI Key | PISQIJGCSMOVKF-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1C2=NC=C(C(=N2)Cl)C)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CN(CCN1C2=NC=C(C(=N2)Cl)C)C(=O)OC(C)(C)C |
Introduction
4-(4-Chloro-5-methyl-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound with a molecular formula of C15H23ClN4O2. This compound is also known by several synonyms, including 1261234-30-3, tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)-3-methylpiperazine-1-carboxylate, and AKOS015939648 . It is a derivative of piperazine, which is a common scaffold in pharmaceutical chemistry due to its ability to form various biologically active compounds.
Computed Descriptors
-
IUPAC Name: tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)-3-methylpiperazine-1-carboxylate .
-
InChI and InChIKey: These identifiers are used for unique chemical structure representation and are essential for database searches .
-
SMILES: CC1CN(CCN1C2=NC=C(C(=N2)Cl)C)C(=O)OC(C)(C)C, which is a notation for the compound's structure .
Synthesis and Applications
While specific synthesis details for this compound are not widely documented, similar compounds often involve reactions that form the piperazine and pyrimidine rings separately before linking them. The tert-butyl ester group is typically introduced through esterification reactions.
This compound may serve as an intermediate in the synthesis of pharmaceuticals or biologically active molecules due to its piperazine and pyrimidine components, which are common in medicinal chemistry.
4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester
This compound has a similar structure but includes an additional carboxylic acid group on the piperazine ring. Its molecular formula is C15H21ClN4O4, with a molecular weight of 356.80464 g/mol .
4-(4-Chloro-5-methyl-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
This compound differs by having the methyl group attached to the second position of the piperazine ring instead of the third. It shares the same molecular formula, C15H23ClN4O2, as the compound .
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester | C15H23ClN4O2 | 326.82 |
| 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester | C15H21ClN4O4 | 356.80464 |
| 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester | C15H23ClN4O2 | 326.82 |
References:
- PubChem. 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester. CID: 60137643.
- ChemicalBook. 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester. CBNumber: CB62530985.
- ACS Publications. Journal of Medicinal Chemistry. 2014, 57(3), 1063–1078.
- Cymit Quimica. 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester. Discontinued product.
- PubChem. 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester. CID: 60137644.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume